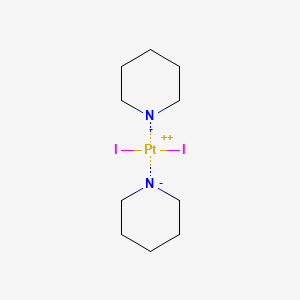![molecular formula C11H20O4 B14717071 {[(Tert-butylperoxy)carbonyl]oxy}cyclohexane CAS No. 21690-93-7](/img/structure/B14717071.png)
{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane is an organic peroxide compound known for its applications in polymerization processes and as an initiator in various chemical reactions. This compound is characterized by its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(Tert-butylperoxy)carbonyl]oxy}cyclohexane typically involves the reaction of tert-butyl hydroperoxide with cyclohexyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
Reactants: Tert-butyl hydroperoxide and cyclohexyl chloroformate.
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to control the reaction rate.
Catalysts: A base, such as pyridine, is often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity of the product. The use of advanced reactors and purification techniques, such as distillation and crystallization, is common in industrial production.
化学反応の分析
Types of Reactions
{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane undergoes various chemical reactions, primarily involving the decomposition of the peroxide bond to generate free radicals. The main types of reactions include:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: In the presence of reducing agents, the peroxide bond can be cleaved, leading to the formation of alcohols and other reduced products.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include alcohols, ketones, and substituted cyclohexane derivatives.
科学的研究の応用
{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as an initiator in the polymerization of various monomers to produce polymers with specific properties.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, serving as an oxidizing agent or a source of free radicals.
Material Science: It is used in the preparation of advanced materials, such as composites and nanomaterials, where controlled polymerization is crucial.
Biomedical Research: The compound is investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
作用機序
The mechanism of action of {[(Tert-butylperoxy)carbonyl]oxy}cyclohexane involves the decomposition of the peroxide bond to generate free radicals. These free radicals initiate various chemical reactions, such as polymerization and oxidation. The molecular targets and pathways involved include:
Free Radical Generation: The decomposition of the peroxide bond generates tert-butoxy and cyclohexyl radicals.
Radical Initiation: These radicals initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains.
Oxidation Pathways: The generated radicals can also oxidize other substrates, leading to the formation of oxidized products.
類似化合物との比較
{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane can be compared with other similar organic peroxide compounds, such as:
Di-tert-butyl peroxide: Similar in its ability to generate free radicals but differs in its structure and specific applications.
Benzoyl peroxide: Commonly used in polymerization and as an acne treatment, it has different reactivity and applications compared to this compound.
Cumene hydroperoxide: Used in the production of phenol and acetone, it has distinct industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and stability, making it suitable for specialized applications in polymer chemistry and organic synthesis.
特性
CAS番号 |
21690-93-7 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC名 |
cyclohexyl (2-methylpropan-2-yl)oxy carbonate |
InChI |
InChI=1S/C11H20O4/c1-11(2,3)15-14-10(12)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChIキー |
BBVLYGIYPWGECH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OOC(=O)OC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


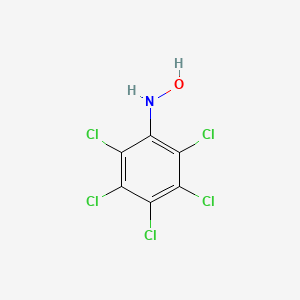
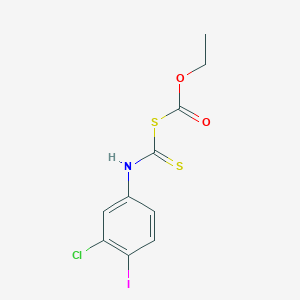
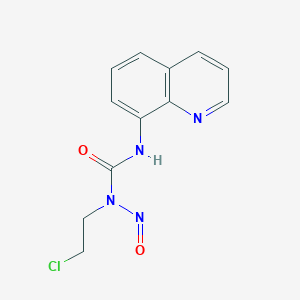

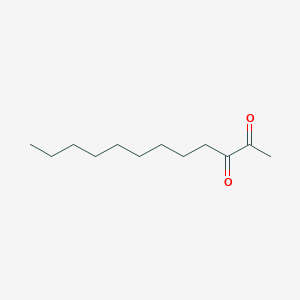
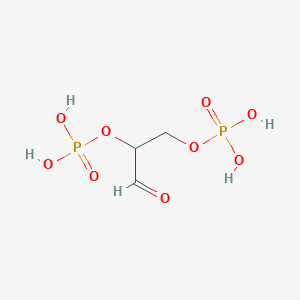
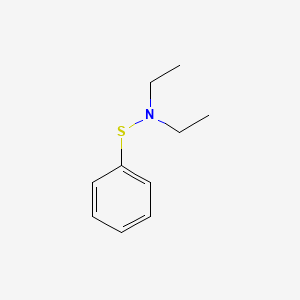

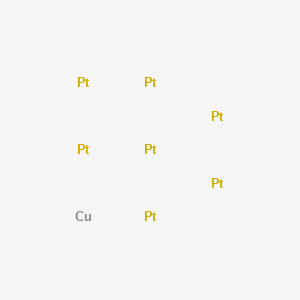
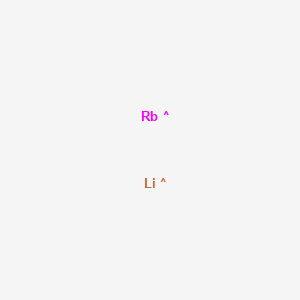
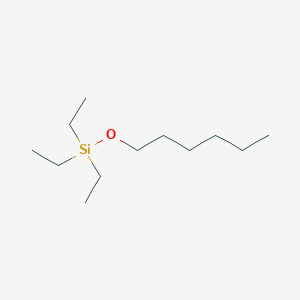
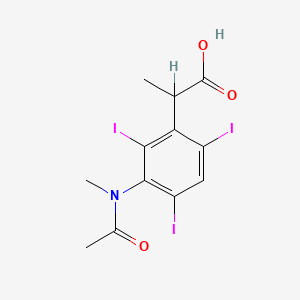
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
